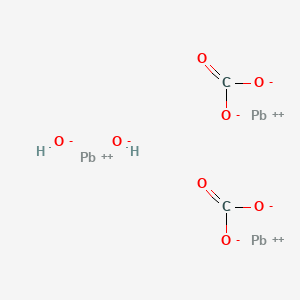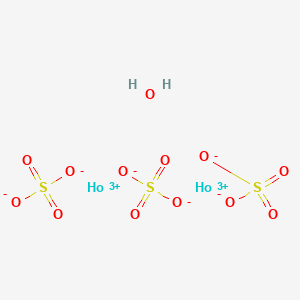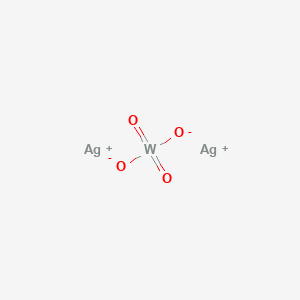
Silvertungstate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver tungstate is an inorganic tungstate with the chemical formula Ag2WO4 . It has been applied in various fields such as photoluminescence, antibacterial action, ozone gas sensors, and humidity sensors . It is also used in the electronic and chemical industries, and in proteomics research .
Synthesis Analysis
Silver tungstate nanoparticles can be synthesized by a simple electrochemical method with the aid of a silver electrode and sodium tungstate as starting reagents . The synthesis conditions of silver tungstate nanoparticles can be optimized by Taguchi robust design . The effects of several synthesis conditions such as tungstate ion concentration, applied voltage, stirring rate, and reaction temperature on the particle size of the product have been investigated .Molecular Structure Analysis
Silver tungstate nanoparticles were structurally characterized by X-ray diffraction, Fourier transform infrared spectroscopy, and Raman spectroscopy . The structure and morphology of these nanoparticles were studied by scanning electron microscopy and high-resolution transmission electron microscopy .Chemical Reactions Analysis
Silver tungstate has been used as a photocatalyst in the removal of 2,4-dichlorophenol (2,4-DCP) under natural sunlight . The photocatalytic performance of silver tungstate was investigated using the response surface methodology (RSM) model .Physical And Chemical Properties Analysis
Silver tungstate nanoparticles in two different morphologies are prepared by controlling the reaction kinetics of aqueous precipitation . X-ray diffraction studies reveal that the silver tungstate nanoparticles are in the β-phase . SEM images show the rod-like and fiber-like morphologies of the nanoparticles with high aspect ratios .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Properties : Silver tungstate undergoes structural transformations at high temperatures, which impacts its physical and chemical properties. For instance, the high-temperature form of silver tungstate, Ag8W4O16, contains tetratungstate ions with unique coordination for the Ag+ ion. This form exhibits stable deviations from centrosymmetry, indicating potential applications in materials science (Skarstad & Geller, 1975).
Antimicrobial Properties : Silver nanoparticles, which can be derived from silver tungstate, have shown significant antimicrobial properties. They are used in various medical applications, such as silver-based dressings and coatings for medical devices, due to their effectiveness against antibiotic-resistant bacteria (Rai, Yadav, & Gade, 2009).
Environmental Impact and Safety : Studies have evaluated the environmental impact of silver, including its forms in silver tungstate. For instance, ionic silver, a potential derivative of silver tungstate, is known for its rapid reaction with natural chemical ligands, which influences its toxicity and environmental interactions (Purcell & Peters, 1998).
Catalytic Applications : Silver tungstate has been developed as a bifunctional catalyst for the carboxylation of terminal alkynes with CO2 under ambient conditions. This highlights its potential in green chemistry and industrial applications (Guo et al., 2015).
Use in Antiviral and Antibacterial Applications : The development of silver nanoparticles from silver tungstate for use in antiviral and antibacterial applications is a growing field. These nanoparticles have been identified as potential agents in combating drug-resistant pathogens (Ciriminna, Albo, & Pagliaro, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
disilver;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.4O.W/q2*+1;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKREONBSFPWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Ag+].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O4W |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

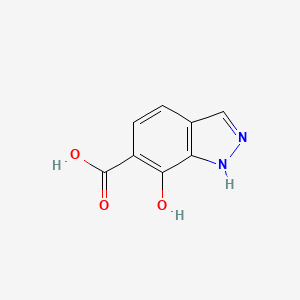
![(+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride](/img/structure/B8021976.png)

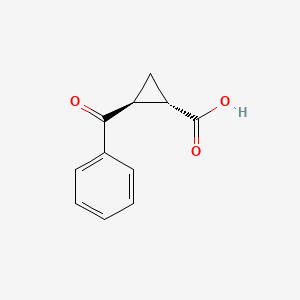

![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)
![Phosphoric acid;2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31,32,33,34,35,36-tetracosaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecamolybdatridecacyclo[11.11.1.11,5.13,7.13,11.15,21.17,19.19,15.19,19.111,15.113,23.117,21.117,23]hexatriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B8022038.png)



![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)
